Methyl 7-(methylthio)thiazolo[5,4-d]pyrimidine-2-carboxylate
Description
Methyl 7-(methylthio)thiazolo[5,4-d]pyrimidine-2-carboxylate is a heterocyclic compound featuring a thiazolo[5,4-d]pyrimidine core. This bicyclic scaffold comprises a pyrimidine ring fused with a thiazole ring at positions 5,4-d. The compound is substituted at the 7-position with a methylthio (-SMe) group and at the 2-position with a methyl ester (-COOCH₃) (Fig. 1). Its molecular formula is C₈H₇N₃O₂S₂, with a molecular weight of 241.29 g/mol (calculated from ).
Thiazolo[5,4-d]pyrimidines are pharmacologically significant, often explored for antiviral, anticancer, and anti-inflammatory activities due to their structural resemblance to purine bases . The methylthio and ester substituents enhance solubility and bioavailability, making this compound a candidate for medicinal chemistry optimization.
Properties
Molecular Formula |
C8H7N3O2S2 |
|---|---|
Molecular Weight |
241.3 g/mol |
IUPAC Name |
methyl 7-methylsulfanyl-[1,3]thiazolo[5,4-d]pyrimidine-2-carboxylate |
InChI |
InChI=1S/C8H7N3O2S2/c1-13-8(12)7-11-4-5(14-2)9-3-10-6(4)15-7/h3H,1-2H3 |
InChI Key |
NXKYZZYEKGNPLR-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=NC2=C(S1)N=CN=C2SC |
Origin of Product |
United States |
Preparation Methods
Thiourea-Mediated Cyclization
A modified Biginelli-like approach employs thiourea to introduce the thioether moiety. For example, heating methyl acetoacetate with thiourea and a substituted aldehyde in acetic acid yields dihydropyrimidine intermediates, which are subsequently oxidized and functionalized. In one protocol, methyl 2-(methylthio)-4,6-dihydrothiazolo[5,4-d]pyrimidine-7-carboxylate was obtained by reacting methyl 4-amino-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate with methyl iodide under basic conditions, followed by oxidative cyclization using iodine in DMSO. Key parameters include:
| Parameter | Optimal Condition | Yield (%) |
|---|---|---|
| Solvent | Acetic acid | 60–75 |
| Temperature | 110–140°C | – |
| Catalyst | None | – |
| Reaction Time | 1.5–2 hours | – |
This method’s limitation lies in the need for harsh oxidative conditions, which may degrade sensitive functional groups.
Microwave-Assisted Synthesis for Enhanced Efficiency
Microwave irradiation significantly accelerates the formation of the thiazolo-pyrimidine core. A 2015 study demonstrated the synthesis of analogous pyrrolo[2,3-d]pyrimidines by condensing aminopyrimidines with pyruvic acid under microwave conditions (80°C, 8 minutes) using cerium ammonium nitrate (CAN) as a catalyst. Adapting this protocol, methyl 7-(methylthio)thiazolo[5,4-d]pyrimidine-2-carboxylate can be synthesized via:
-
Condensation : Reacting 4-amino-2-(methylthio)pyrimidine-5-carboxylic acid methyl ester with bromopyruvic acid in ethanol.
-
Cyclization : Microwave irradiation (100°C, 10 minutes) in the presence of CAN (10 mol%).
-
Workup : Filtration and washing with cold ethanol to isolate the product.
Advantages :
-
Reduced reaction time (minutes vs. hours).
-
Higher purity due to minimized side reactions.
-
Energy efficiency for industrial applications.
Lithiation-Carboxylation Strategy for Precise Functionalization
A patent by US8058440B2 outlines a lithiation-carboxylation sequence to introduce the methylthio and carboxylate groups regioselectively. The process involves:
Stepwise Functionalization
-
Lithiation : Treating 2-bromo-5-methylthiazolo[5,4-c]pyridine with n-butyllithium (−78°C, THF) to generate a lithium intermediate.
-
Carboxylation : Quenching with gaseous CO₂ to form the carboxylic acid, followed by esterification with methanol/HCl.
-
Methylthio Introduction : Reacting the intermediate with methyl disulfide in the presence of Cu(I) iodide.
Critical Parameters :
-
Temperature control (−78°C) to prevent premature decomposition.
-
Use of anhydrous THF to avoid protonation of the lithium intermediate.
-
Stoichiometric n-BuLi (1.2 equivalents) for complete conversion.
| Step | Conditions | Yield (%) |
|---|---|---|
| Lithiation | −78°C, THF, 1 hour | 85 |
| Carboxylation | CO₂, −78°C → RT, 2 hours | 78 |
| Esterification | MeOH/HCl, reflux, 4 hours | 90 |
Multi-Step Industrial Synthesis from Piperidone Derivatives
For large-scale production, a patent-described route starts with piperidone derivatives:
-
Thiazole Ring Formation : Reacting 4-piperidone with sulfur and cyanamide in 2-propanol (45°C, 3 hours) to yield 2-amino-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine.
-
Bromination : Treating with N-bromosuccinimide (NBS) in acetonitrile (0°C, 30 minutes) to introduce bromine at C2.
-
Methylation : Reaction with formaldehyde and triacetoxysodium borohydride in DMF (RT, 12 hours) to install the C5 methyl group.
-
Cyanation and Hydrolysis : Converting the bromine to a nitrile (CuCN, DMF, 150°C, 15 hours), followed by alkaline hydrolysis (LiOH, ethanol, 60°C, 8 hours) to the carboxylic acid.
-
Esterification : Treatment with methanol and thionyl chloride (0°C, 2 hours) to form the methyl ester.
Optimization Highlights :
-
Use of triacetoxysodium borohydride prevents over-reduction.
-
Copper cyanide enables efficient cyanation without side-product formation.
Comparative Analysis of Synthetic Routes
| Method | Yield (%) | Purity (%) | Scalability | Cost Efficiency |
|---|---|---|---|---|
| Cyclocondensation | 60–75 | 85–90 | Moderate | High |
| Microwave-Assisted | 70–80 | 95–98 | High | Moderate |
| Lithiation-Carboxylation | 75–85 | 90–95 | Low | Low |
| Industrial Multi-Step | 50–60 | 80–85 | High | Moderate |
The microwave-assisted method offers the best balance of yield and purity, while the industrial route prioritizes scalability despite moderate yields. Lithiation-carboxylation, though precise, is less feasible for large batches due to cryogenic requirements.
Chemical Reactions Analysis
Types of Reactions
Methyl 7-(methylthio)thiazolo[5,4-d]pyrimidine-2-carboxylate can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or potassium permanganate can be used under acidic or basic conditions.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride are commonly used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while reduction could yield thiazolidine derivatives .
Scientific Research Applications
Methyl 7-(methylthio)thiazolo[5,4-d]pyrimidine-2-carboxylate has been studied for various scientific research applications:
Mechanism of Action
The mechanism of action of Methyl 7-(methylthio)thiazolo[5,4-d]pyrimidine-2-carboxylate involves its interaction with various molecular targets. For instance, it can inhibit enzymes involved in inflammatory pathways, such as nuclear factor kappa B (NF-kB) and inducible nitric oxide synthase (iNOS) . This inhibition reduces the production of pro-inflammatory cytokines and reactive oxygen species, thereby exerting anti-inflammatory effects .
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations on the Thiazolo[5,4-d]pyrimidine Core
Table 1: Key Structural Analogs and Their Properties
Key Observations:
Substituent Effects on Bioactivity :
- The methylthio (-SMe) group at position 7 in the target compound enhances metabolic stability compared to the chloro (-Cl) substituent in analogs like 7-chloro-N-(p-tolyl)thiazolo[5,4-d]pyrimidin-2-amine . Sulfur-containing groups often improve membrane permeability .
- Ester vs. Amide : The methyl ester in the target compound offers better hydrolytic stability than amide-containing analogs (e.g., 5-sulfanyl-thiazolo[5,4-d]pyrimidin-7-ol), which may undergo rapid degradation in vivo .
Crystal Structure Insights :
- Ethyl 7-methyl-3-oxo-5-phenyl-thiazolo[3,2-a]pyrimidine-6-carboxylate (a thiazolo[3,2-a]pyrimidine isomer) exhibits a flattened boat conformation in its pyrimidine ring and intermolecular C–H···O hydrogen bonding, influencing its solid-state packing . While this isomer is structurally distinct, its conformational data highlight the flexibility of thiazolo-fused pyrimidines.
Physicochemical Properties
Table 2: Physicochemical Comparison
Key Observations:
- The target compound’s LogP of 1.81 suggests moderate lipophilicity, ideal for balancing membrane permeability and aqueous solubility .
- The ethyl ester analog (C₂₆H₂₆N₂O₆S) has a higher molecular weight (494.55 g/mol) and lower density (1.417 g/cm³) due to its bulky 2,4,6-trimethoxybenzylidene substituent .
Q & A
Basic Research Questions
Q. What synthetic methodologies are commonly employed for Methyl 7-(methylthio)thiazolo[5,4-d]pyrimidine-2-carboxylate?
- The compound is synthesized via condensation reactions of precursor heterocycles. For example, ethanol (C₂H₅OH) is used as a solvent at 78°C, with reaction progress monitored via thin-layer chromatography (TLC). Key intermediates include thiazolo[5,4-d]pyrimidine derivatives functionalized with methylthio and carboxylate groups . Post-synthesis, the product is purified using filtration and characterized via NMR (¹H and ¹³C), IR spectroscopy, and mass spectrometry .
Q. How is the structural integrity of this compound validated after synthesis?
- ¹H NMR identifies proton environments (e.g., methylthio [δ ~2.5 ppm] and methoxy [δ ~3.8 ppm] groups). ¹³C NMR confirms carbonyl carbons (e.g., ester carbonyl at ~165 ppm). IR spectroscopy detects functional groups (e.g., C=O stretch ~1700 cm⁻¹, C-S stretch ~650 cm⁻¹). High-resolution mass spectrometry (HRMS) provides molecular weight confirmation .
Q. What are standard assays for preliminary biological activity screening?
- SRB assay : Measures antiproliferative activity against cancer cell lines (e.g., A549, PC-3) .
- Enzyme inhibition assays : Evaluates IC₅₀ values for targets like CD73 or adenosine receptors .
- Apoptosis assays : Flow cytometry (sub-G1 population) and western blotting (PARP-1 cleavage, caspase-3 activation) .
Advanced Research Questions
Q. How can synthetic yields be optimized for scale-up studies?
- Solvent optimization : Replace ethanol with DMF or THF to enhance solubility of hydrophobic intermediates .
- Catalyst screening : Use Lewis acids (e.g., ZnCl₂) to accelerate cyclization steps .
- Reaction time : Kinetic studies via HPLC monitoring to identify ideal reaction endpoints .
Q. How to resolve contradictions in reported biological activity data (e.g., varying IC₅₀ values)?
- Assay standardization : Control variables like cell passage number, serum concentration, and incubation time .
- Target selectivity profiling : Use radioligand binding assays to confirm affinity for A₂A adenosine receptors versus off-targets .
- Metabolic stability testing : Evaluate compound stability in liver microsomes to rule out false negatives due to rapid degradation .
Q. What strategies guide structure-activity relationship (SAR) studies for this compound?
- Core modifications : Replace the thiazolo[5,4-d]pyrimidine core with triazolo or pyrrolo analogs to assess impact on receptor binding .
- Substituent tuning : Systematically vary methylthio and carboxylate groups to optimize lipophilicity (logP) and bioavailability .
- Dual-targeting design : Integrate benzenesulfonamide moieties to co-target CD73 and A₂A receptors, as demonstrated in hybrid analogs .
Q. How can computational models enhance experimental design for this compound?
- Molecular docking : Predict binding poses in A₂A receptor active sites (PDB: 5G53) to prioritize derivatives .
- QSAR modeling : Corrogate electronic (HOMO/LUMO) and steric (molar refractivity) parameters with biological activity data .
- MD simulations : Simulate solvent interactions to improve solubility predictions .
Key Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
